![molecular formula C9H9N3OS B187379 2-メルカプト-5,7-ジメチル-ピリド[2,3-d]ピリミジン-4-オール CAS No. 49600-56-8](/img/structure/B187379.png)

2-メルカプト-5,7-ジメチル-ピリド[2,3-d]ピリミジン-4-オール

説明

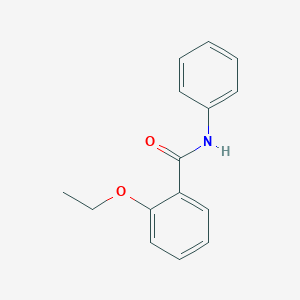

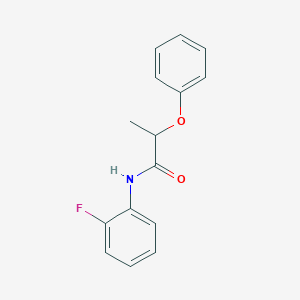

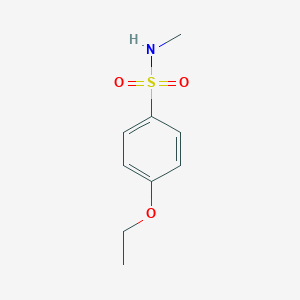

“2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C9H9N3OS . It has a molecular weight of 207.25 g/mol . The compound is also known by several synonyms, including “5,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4-ol” and "5,7-dimethyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one" .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrido[2,3-d]pyrimidin-4-ol core with two methyl groups and a mercapto group . The InChI string representation of the molecule is "InChI=1S/C9H9N3OS/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14)" .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 86.1 Ų . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound is non-rotatable .科学的研究の応用

プロテオミクス研究

この化合物は、タンパク質の構造と機能を調べるための生化学的ツールとして役立つ可能性のある、プロテオミクス研究で使用されます。 メルカプト基の存在など、その分子特性により、酵素の活性部位に結合したり、タンパク質中の金属イオンと相互作用したりするのに適しています .

ジヒドロ葉酸レダクターゼ(DHFR)の阻害

「2-メルカプト-5,7-ジメチル-ピリド[2,3-d]ピリミジン-4-オール」は、DNA複製と修復に重要なチミジル酸合成経路に関与する酵素であるDHFRを阻害することが報告されています。 この阻害は、腫瘍の増殖を抑制する可能性があるため、癌治療における潜在的な治療効果があります .

抗腫瘍効果

研究により、ピリド[2,3-d]ピリミジン-4-オールの誘導体が抗腫瘍効果を示すことが示されています。 この化合物は、特にラットの癌肉腫に対する新しい抗腫瘍剤の開発における前駆体または改変の候補となり得ます .

化合物管理

調達、再フォーマット、品質管理、保管を含む化合物管理の分野では、この化合物は化合物ライブラリーへの貴重な追加になります。 これは、スクリーニング目的で、または新規化合物を合成するためのビルディングブロックとして使用できます .

ピリド[2,3-d]ピリミジン-5-オン誘導体の合成

この化合物は、新しいピリド[2,3-d]ピリミジン-5-オン誘導体の合成のための出発物質として役立ちます。 これらの誘導体は、さまざまな生物活性を持っており、医薬品の開発に使用できます .

ケモインフォマティクス

ケモインフォマティクスでは、「2-メルカプト-5,7-ジメチル-ピリド[2,3-d]ピリミジン-4-オール」を、その化学的性質、相互作用、およびリード化合物としての可能性について研究できます。 その構造は、生物学的システムにおけるその挙動を予測するために計算的に分析できます .

生化学分析

Biochemical Properties

2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, potentially acting as a reducing agent due to its mercapto group. The compound’s interactions with proteins often involve the formation of disulfide bonds, which can influence protein folding and stability. Additionally, 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol can bind to nucleic acids, affecting their structure and function .

Cellular Effects

The effects of 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. In particular, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Furthermore, 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol has been found to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. The compound’s ability to form disulfide bonds with cysteine residues in proteins can lead to conformational changes that alter protein function. Additionally, 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol can interact with transcription factors, influencing gene expression by altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol have been observed to change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol can lead to sustained oxidative stress in cells, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s involvement in redox reactions also suggests a role in maintaining cellular redox balance .

Transport and Distribution

Within cells and tissues, 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, such as its solubility and ability to form complexes with other molecules .

Subcellular Localization

The subcellular localization of 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol is critical for its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on various cellular processes. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .

特性

IUPAC Name |

5,7-dimethyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJWGHJLUSXUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NC(=S)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419759 | |

| Record name | 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49600-56-8 | |

| Record name | NSC521886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethyl-4-hydroxy-2-mercaptopyrido(2,3-d)-pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)

![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)